molecular formula C14H12N2 B14417605 1-(Pyridin-4-ylmethyl)indole CAS No. 82485-24-3

1-(Pyridin-4-ylmethyl)indole

Cat. No.: B14417605
CAS No.: 82485-24-3
M. Wt: 208.26 g/mol
InChI Key: LUHJZDCSPPPIDT-UHFFFAOYSA-N
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Description

1-(Pyridin-4-ylmethyl)indole is a heterocyclic compound that combines the structural features of both indole and pyridine. Indole is a significant heterocycle found in many natural products and pharmaceuticals, while pyridine is a basic heterocyclic organic compound with a nitrogen atom. The fusion of these two structures results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-ylmethyl)indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where arylhydrazones of aldehydes or ketones are heated in the presence of a protic or Lewis acid . Another method includes the Heck alkylation of an intermediate ketone enolate, followed by transformations such as epoxidation and conversion to allylic alcohol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-ylmethyl)indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(Pyridin-4-ylmethyl)indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-ylmethyl)indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors, enzymes, or proteins, modulating their activity. For instance, indole derivatives are known to inhibit protein kinases, histone deacetylases, and DNA topoisomerases, which are crucial in cancer treatment .

Comparison with Similar Compounds

Uniqueness: 1-(Pyridin-4-ylmethyl)indole is unique due to its combined structural features of both indole and pyridine, which confer distinct chemical and biological properties. This dual nature allows it to participate in a wider range of reactions and interactions compared to its parent compounds.

Properties

CAS No.

82485-24-3

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(pyridin-4-ylmethyl)indole

InChI

InChI=1S/C14H12N2/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12/h1-10H,11H2

InChI Key

LUHJZDCSPPPIDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=CC=NC=C3

Origin of Product

United States

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